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molecular formula C13H13N3O2 B1522721 Benzyl (5-methylpyrazin-2-yl)carbamate CAS No. 1033418-57-3

Benzyl (5-methylpyrazin-2-yl)carbamate

Cat. No. B1522721
M. Wt: 243.26 g/mol
InChI Key: DYKSQZLJHRCKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093252B2

Procedure details

To a flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added 5-methylpyrazine-2-carboxylic acid (1.0 eq), toluene (2.5 vols) and di-isopropylethylamine (1.50 eq) under a nitrogen atmosphere. The mixture was vacuum distilled at a batch temperature of 50° C., distilling to a final volume of 2 vols. The batch was sampled to ensure the water content was <0.1% w/w, then cooled to 15±2° C., and diphenylphosphorylazide (1.00 eq) was added over a time period of 5-6 hours, maintaining the temperature of the reaction mixture at 15±2° C. The mixture was stirred for a further 1.5 hours. Meanwhile to a second flask was added benzyl alcohol (3.00 eq) and toluene (11 vols). The mixture was azeotropically dried to a volume of 10 vols. The contents of the second flask were sampled to ensure the water content was <0.1% w/w, then heated to 85-90° C. The contents of the first flask were added slowly to the contents of the second flask over approximately 2 hours, maintaining the reaction temperature at approximately 85° C. The reaction mixture was stirred for 1 hour at 85° C., then cooled to 20° C. 5% w/w Sodium hydroxide solution (1.75 eq) was added slowly over 1 hour, the mixture cooled to 5° C., agitated at 5° C. for 1 hour, then filtered. The isolated solid was washed sequentially with water (2 vols), then methanol (2 vols). After drying in the vacuum oven at 40° C. overnight, the desired product was obtained as a solid (corrected yield 78-85%). 1H NMR (400 MHz, CDCl3): 9.41 bs (1H), 9.24 s (1H), 7.87 s (1H), 7.39-7.41 m (5H), 5.22 s (2H), 2.31 s (3H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
C[C:2]1[N:3]=[CH:4][C:5]([C:8](O)=O)=[N:6][CH:7]=1.C([N:14]([CH:17](C)C)CC)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[CH2:37]([OH:44])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([NH:14][C:17](=[O:27])[O:44][CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[N:3][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 2) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask fitted with overhead stirrer, condenser
DISTILLATION
Type
DISTILLATION
Details
distilled at a batch temperature of 50° C.
DISTILLATION
Type
DISTILLATION
Details
distilling to a final volume of 2 vols
ALIQUOT
Type
ALIQUOT
Details
The batch was sampled
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture at 15±2° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was azeotropically dried to a volume of 10 vols
ALIQUOT
Type
ALIQUOT
Details
The contents of the second flask were sampled
TEMPERATURE
Type
TEMPERATURE
Details
heated to 85-90° C
ADDITION
Type
ADDITION
Details
The contents of the first flask were added slowly to the contents of the second flask over approximately 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at approximately 85° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at 85° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 5° C.
STIRRING
Type
STIRRING
Details
agitated at 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The isolated solid was washed sequentially with water (2 vols)
CUSTOM
Type
CUSTOM
Details
After drying in the vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1N=CC(=NC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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